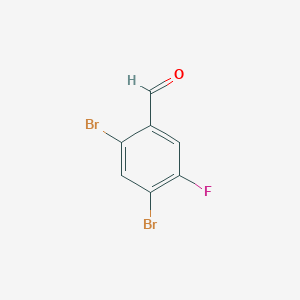

2,4-Dibromo-5-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBRHFPIHRXVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromo-5-fluorobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-5-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Although not as extensively documented as other benzaldehyde derivatives, its unique substitution pattern suggests considerable potential as a versatile building block for novel pharmaceuticals and functional materials. This document will cover its fundamental molecular and chemical properties, propose a logical synthetic pathway, discuss its expected reactivity and potential applications, and outline appropriate analytical and safety protocols. The insights provided are grounded in established principles of organic chemistry and data from structurally related compounds.

Molecular and Chemical Properties

This compound possesses the chemical formula C₇H₃Br₂FO. A thorough understanding of its molecular weight and other physicochemical properties is paramount for its effective use in a research and development setting.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), the molecular weight of this compound is calculated as follows:

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011[1][2][3][4] | 84.077 |

| Hydrogen | H | 3 | 1.008[5] | 3.024 |

| Bromine | Br | 2 | 79.904 | 159.808 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total Molecular Weight | 281.906 |

Physicochemical Properties (Predicted)

Due to the scarcity of experimental data for this compound, the following properties are predicted based on the known characteristics of similar halogenated benzaldehydes.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white crystalline solid | Aromatic aldehydes are typically crystalline solids at room temperature. |

| Odor | Faint, characteristic aromatic aldehyde odor | Common for benzaldehyde derivatives. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in non-polar solvents (e.g., hexanes); insoluble in water. | The polar aldehyde group and halogen atoms will confer some polarity, while the aromatic ring provides non-polar character. |

| Melting Point | Expected to be in the range of 80-120 °C | The presence of two bromine atoms and a fluorine atom will increase intermolecular forces (dipole-dipole and van der Waals), leading to a higher melting point compared to simpler benzaldehydes. |

| Boiling Point | Predicted to be >250 °C at atmospheric pressure | The high molecular weight and polarity suggest a high boiling point. |

Synthesis of this compound: A Proposed Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 4-fluorotoluene. The proposed multi-step synthesis is outlined below, with each step being a well-established transformation in organic synthesis.

Sources

- 1. Fluorine - Wikipedia [en.wikipedia.org]

- 2. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 3. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. WebElements Periodic Table » Fluorine » the essentials [webelements.com]

- 5. Atomic Weights and Isotopic Compositions for Fluorine [physics.nist.gov]

Navigating the Acquisition of 2,4-Dibromo-5-fluorobenzaldehyde: A Technical Guide for Researchers

For Immediate Release

Commercial Availability Assessment

Initial inquiries into the catalogs of major chemical suppliers, including Sigma-Aldrich, Tokyo Chemical Industry (TCI), and Thermo Fisher Scientific, did not yield listings for 2,4-Dibromo-5-fluorobenzaldehyde. The search results consistently directed towards structurally related but distinct isomers, such as 2-Bromo-5-fluorobenzaldehyde and 5-Bromo-2-fluorobenzaldehyde.[1][2] This indicates that this compound is not a routinely stocked compound and must be obtained via custom synthesis. A structurally similar compound, 2-Chloro-4-bromo-5-fluorobenzaldehyde, is offered by Thermo Fisher Scientific, which may be of interest as a potential alternative or for comparative studies.[3][4]

The Path to Acquisition: Custom Synthesis

Given the lack of off-the-shelf availability, researchers must engage with a contract research organization (CRO) or a custom synthesis company. These organizations specialize in producing non-catalog compounds on a contract basis.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound can be conceptualized starting from the commercially available 3-fluorobenzaldehyde. The synthesis would proceed through a two-step process involving electrophilic bromination followed by formylation.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,3-Dibromo-5-fluorobenzene

-

To a stirred solution of 3-fluorobenzaldehyde in concentrated sulfuric acid, slowly add N-Bromosuccinimide (NBS) in portions at a controlled temperature (typically 0-5°C).

-

Allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-Dibromo-5-fluorobenzene.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified 1,3-Dibromo-5-fluorobenzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically -78°C) and slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

-

Stir the mixture at this temperature for a period to allow for lithium-halogen exchange.

-

Add anhydrous N,N-Dimethylformamide (DMF) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain the final this compound.

Physicochemical Properties and Quality Control

As this compound is not a commercially available compound, its exact physicochemical properties are not documented. However, we can estimate these properties based on structurally similar compounds.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value |

| Molecular Formula | C₇H₃Br₂FO |

| Molecular Weight | 281.91 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Expected to be in the range of 50-80°C |

| Boiling Point | > 200°C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) |

Quality Control and Analytical Characterization

A reputable custom synthesis provider will provide a comprehensive Certificate of Analysis (CoA) with the final product. The following analytical techniques are essential for confirming the identity and purity of the synthesized this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the number and environment of the protons on the aromatic ring and the aldehyde proton.

-

¹³C NMR: To identify the number of unique carbon atoms.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde functional group.

Engaging with a Custom Synthesis Provider

The process of procuring a custom-synthesized chemical involves several key steps.

Caption: Workflow for engaging a custom synthesis provider.

Several companies offer custom chemical synthesis services, including:

-

Tocris Custom Chemistry Services [5]

-

ChiroBlock [6]

-

Otava Chemicals [7]

-

Kingchem [8]

-

Thermo Fisher Scientific (Manufacturing & Custom Synthesis) [9]

When selecting a partner, consider their expertise in heterocyclic and aromatic chemistry, their analytical capabilities, and their track record of delivering projects on time and to specification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be taken based on the data for structurally similar compounds like other brominated and fluorinated benzaldehydes.

General Handling Precautions:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

Conclusion

This compound is a specialized chemical intermediate that requires custom synthesis for its acquisition. By understanding the plausible synthetic route, the necessary quality control measures, and the process of engaging a custom synthesis provider, researchers can confidently and efficiently procure this compound for their drug discovery and development projects. This guide serves as a foundational resource to navigate the procurement process and ensure the timely advancement of critical research.

References

-

PubChem. 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

- Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1046.

- Google Patents.

-

Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

-

Khan Academy. Synthesis of substituted benzene rings I. [Link]

-

CP Lab Safety. 5-Bromo-2-fluorobenzaldehyde, 25g, Each. [Link]

-

ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]

-

ResearchGate. Crystal structure, vibrational spectra and DFT simulations of 2-fluoro-4-bromobenzaldehyde. [Link]

-

Otava Chemicals. Custom Synthesis. [Link]

-

Kingchem. Custom Chemical Synthesis. [Link]

-

Pharmaffiliates. 2-Bromo-5-fluorobenzaldehyde. [Link]

-

PubChem. 3-Bromo-4-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

NIST. 2-Fluoro-4-bromobenzaldehyde. [Link]

-

SpectraBase. 3-Bromo-4-fluorobenzaldehyde. [Link]

Sources

- 1. 94569-84-3 CAS Manufactory [m.chemicalbook.com]

- 2. 2-Bromo-5-fluorobenzaldehyde 95.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. 2-Chloro-4-bromo-5-fluorobenzaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. H64238.06 [thermofisher.com]

- 5. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 6. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 7. Custom Synthesis [otavachemicals.com]

- 8. kingchem.com [kingchem.com]

- 9. Manufacturing & Custom Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 10. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors Utilizing 5-Bromo-2-fluorobenzaldehyde

Introduction

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in modern oncology.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with a significant number of these drugs gaining FDA approval.[1]

A key strategy in medicinal chemistry is the use of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. The pyrazolopyrimidine core is one such scaffold, acting as a bioisostere of the adenine ring of ATP and enabling competitive binding at the kinase hinge region.[3][4] This makes it an excellent starting point for the development of potent and selective kinase inhibitors.[3][5][6]

This application note details a robust and versatile synthetic route for the preparation of a library of pyrazolopyrimidine-based kinase inhibitors starting from 5-Bromo-2-fluorobenzaldehyde . While the initially requested starting material, 2,4-Dibromo-5-fluorobenzaldehyde, is less common, 5-Bromo-2-fluorobenzaldehyde is a commercially available and highly versatile building block. Its unique arrangement of functional groups—a reactive aldehyde for heterocycle formation, a bromine atom for cross-coupling diversification, and a fluorine atom to modulate electronic properties—makes it an ideal precursor for constructing diverse chemical libraries.[2][7]

The described workflow involves a two-step sequence: an initial acid-catalyzed condensation to form the core bromo-substituted pyrazolopyrimidine scaffold, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl moieties. This approach provides a powerful platform for generating novel kinase inhibitors for screening and drug development.

Overall Synthetic Workflow

The synthetic strategy is designed for efficiency and versatility, allowing for the creation of a diverse library of compounds from a common intermediate.

Caption: General synthetic workflow for kinase inhibitor synthesis.

Part 1: Synthesis of the 7-(5-Bromo-2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine Core

Principle and Rationale

The formation of the pyrazolopyrimidine (in this specific case, an isomeric pyrazolo[3,4-b]pyridine) scaffold is achieved through a condensation reaction. This well-established method involves the reaction of an aminopyrazole with a β-dicarbonyl compound or its equivalent.[6] Here, 5-Bromo-2-fluorobenzaldehyde reacts with 3-amino-1H-pyrazole under acidic conditions. The aldehyde serves as the electrophilic partner, and the reaction proceeds via initial imine formation followed by an intramolecular cyclization and subsequent aromatization to yield the stable heterocyclic core. The use of a catalytic amount of glacial acetic acid facilitates the reaction by protonating the aldehyde, increasing its electrophilicity.[2]

Detailed Protocol: Synthesis of 7-(5-Bromo-2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

|---|---|---|---|

| 5-Bromo-2-fluorobenzaldehyde | 97% | Sigma-Aldrich | CAS: 93777-26-5 |

| 3-Amino-1H-pyrazole | 98% | Sigma-Aldrich | CAS: 1820-80-0 |

| Ethanol (Anhydrous) | ACS Grade | Fisher Scientific | |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Catalyst |

| Round-bottom flask (100 mL) | - | - | |

| Reflux condenser | - | - | |

| Magnetic stirrer with heating | - | - |

| Standard laboratory glassware | - | - | |

Procedure

-

To a 100 mL round-bottom flask, add 5-Bromo-2-fluorobenzaldehyde (1.0 eq, e.g., 2.03 g, 10.0 mmol) and anhydrous ethanol (40 mL).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Add 3-Amino-1H-pyrazole (1.1 eq, 0.91 g, 11.0 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (0.1 eq, 0.06 mL, 1.0 mmol) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over 12-18 hours.[2]

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate as a solid.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bromo-substituted pyrazolopyrimidine intermediate.

Expected Results

| Parameter | Expected Value |

|---|---|

| Product | 7-(5-Bromo-2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine |

| Appearance | Off-white to pale yellow solid |

| Yield | 75-85% |

| Molecular Formula | C₁₂H₇BrFN₃ |

| Molecular Weight | 292.11 g/mol |

| Purity (LC-MS) | >95% |

Part 2: Diversification via Suzuki-Miyaura Cross-Coupling

Principle and Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[8][9] It involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate.[8] In this workflow, the bromine atom on the pyrazolopyrimidine core serves as an excellent electrophilic partner.[10] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for creating a diverse library of analogues. By coupling the key intermediate with various aryl or heteroaryl boronic acids, researchers can systematically probe the structure-activity relationship (SAR) and optimize the inhibitor's properties, such as potency, selectivity, and pharmacokinetic profile.[10][11]

Detailed Protocol: Synthesis of Aryl-Substituted Pyrazolopyrimidines

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

|---|---|---|---|

| 7-(5-Bromo-2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine | - | From Part 1 | |

| Aryl/Heteroaryl Boronic Acid | >95% | Various | e.g., 4-methoxyphenylboronic acid |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | Sigma-Aldrich | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | Base |

| 1,4-Dioxane | Anhydrous | Sigma-Aldrich | Solvent |

| Water | Deionized | - | Solvent |

| Inert gas supply (Nitrogen or Argon) | - | - | |

Procedure

-

To a flame-dried Schlenk flask, add the bromo-pyrazolopyrimidine intermediate (1.0 eq, e.g., 292 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and potassium carbonate (2.5 eq, 345 mg, 2.5 mmol).

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

-

Add a degassed solvent system of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total volume) via syringe.

-

Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq, 24.5 mg, 0.03 mmol).

-

Heat the reaction mixture to 90-100°C and stir for 8-12 hours.[2]

-

Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Target Context: The EGFR Signaling Pathway

The inhibitors synthesized via this method can be screened against a variety of kinases. One highly relevant target family is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[12] Dysregulation of the EGFR pathway is a key driver in many cancers, leading to uncontrolled cell growth, proliferation, and survival.[13][14] The synthesized pyrazolopyrimidine derivatives, as ATP-competitive inhibitors, can block the autophosphorylation of EGFR, thereby inhibiting downstream signaling cascades.[15][16]

Caption: Simplified EGFR signaling pathway and the site of action for ATP-competitive inhibitors.

Safety and Handling

5-Bromo-2-fluorobenzaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[17]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

Always consult the Safety Data Sheet (SDS) for the specific reagents used before commencing any experimental work.[17][18][19]

Conclusion

This application note provides a detailed, field-proven methodology for the synthesis of pyrazolopyrimidine-based kinase inhibitors using the versatile starting material 5-Bromo-2-fluorobenzaldehyde. The two-step synthetic sequence of condensation followed by Suzuki-Miyaura coupling is robust, efficient, and highly amenable to library synthesis. This strategy empowers researchers in drug discovery to rapidly generate and evaluate novel chemical entities targeting critical enzyme families, such as protein kinases, thereby accelerating the development of next-generation therapeutics.

References

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. PubMed Central. Available at: [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

-

EGFR Signaling Pathway. Sino Biological. Available at: [Link]

-

Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

-

EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. University of Edinburgh. Available at: [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

-

Epidermal growth factor receptor. Wikipedia. Available at: [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

-

How Do Tyrosine Kinase Inhibitors Work?. YouTube. Available at: [Link]

-

Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

-

Suzuki–Miyaura coupling reaction of brominated... ResearchGate. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

Sources

- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sinobiological.com [sinobiological.com]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

The Strategic Synthesis of Bioactive Molecules from 2,4-Dibromo-5-fluorobenzaldehyde: A Guide for Medicinal Chemists

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel bioactive molecules. 2,4-Dibromo-5-fluorobenzaldehyde has emerged as a highly versatile and valuable building block for medicinal chemists. Its unique substitution pattern, featuring two differentially reactive bromine atoms and an electron-withdrawing fluorine atom on an aromatic ring, coupled with a reactive aldehyde functionality, provides a powerful platform for the construction of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for the synthesis of promising bioactive compounds, with a focus on kinase inhibitors and other therapeutically relevant scaffolds.

The strategic placement of the two bromine atoms allows for selective and sequential functionalization through a variety of cross-coupling reactions, enabling the introduction of diverse substituents with a high degree of control. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds. The aldehyde group serves as a versatile handle for the construction of various heterocyclic systems, which are prevalent in many approved drugs. This combination of features makes this compound an attractive starting point for the development of new chemical entities targeting a range of diseases.

Core Synthetic Strategies: A World of Possibilities

The synthetic utility of this compound is primarily exploited through three key classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds at the bromine-substituted positions, providing access to a vast chemical space.

Diagram of Synthetic Pathways

Caption: Key synthetic transformations of this compound.

Application Note 1: Synthesis of Kinase Inhibitors via Sequential Suzuki-Miyaura Coupling

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors, such as those targeting Tropomyosin receptor kinase A (TrkA). The differential reactivity of the bromine atoms (typically the C4-Br is more reactive than the C2-Br) can be exploited for sequential cross-coupling reactions.

Protocol 1: Stepwise Suzuki-Miyaura Coupling for TrkA Inhibitor Precursors

This protocol outlines the selective mono-arylation at the C4 position, followed by a second coupling at the C2 position.

Step 1: Selective Mono-Suzuki-Miyaura Coupling at the C4-Position

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Second Suzuki-Miyaura Coupling at the C2-Position

-

Reaction Setup: In a similar setup to Step 1, combine the mono-arylated product from the previous step (1.0 eq), the second arylboronic acid (1.2 eq), a stronger base such as cesium carbonate (2.5 eq), and a more robust palladium catalyst system, for instance, Pd₂(dba)₃ (0.05 eq) with a suitable phosphine ligand like SPhos (0.1 eq).

-

Solvent Addition: Use a degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Heat the mixture to a higher temperature, typically 100-110 °C, and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up and Purification: Follow a similar work-up and purification procedure as in Step 1 to isolate the di-arylated product.

| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | ~75-85 | Adapted from[1] |

| 4-Aryl-2-bromo-5-fluorobenzaldehyde | Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Toluene | 110 | ~60-70 | Adapted from[1] |

Application Note 2: Construction of Bioactive Heterocycles

The aldehyde functionality of this compound and its derivatives is a key handle for the synthesis of various bioactive heterocyclic scaffolds, including quinazolinones and pyrazolopyrimidines.

Protocol 2: Synthesis of a Quinazolinone Derivative

Quinazolinones are known to exhibit a wide range of biological activities, including antitumor properties.[2]

-

Condensation: React the di-substituted benzaldehyde derivative (from Protocol 1) (1.0 eq) with an appropriate anthranilamide (1.1 eq) in a solvent like ethanol or acetic acid.

-

Cyclization/Oxidation: The resulting imine can be cyclized and oxidized in one pot using various reagents, such as iodine in the presence of a base, or by heating in a high-boiling solvent like dimethyl sulfoxide (DMSO).

-

Purification: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Diagram of Quinazolinone Synthesis

Caption: General workflow for the synthesis of quinazolinone derivatives.

Application Note 3: Introduction of Nitrogen and Alkyne Functionalities

The Buchwald-Hartwig amination and Sonogashira coupling reactions provide powerful tools to introduce nitrogen and carbon-based functionalities, respectively, further expanding the diversity of accessible bioactive molecules.

Protocol 3: Buchwald-Hartwig Amination

This reaction is instrumental for the synthesis of aryl amines, which are common substructures in many pharmaceuticals.[3]

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromo-substituted benzaldehyde (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., BINAP, 0.04 eq).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane.

-

Reaction Execution: Heat the reaction to 80-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, wash with brine, dry, and purify by column chromatography.

Protocol 4: Sonogashira Coupling

This reaction allows for the introduction of alkyne moieties, which can be further functionalized or are themselves part of bioactive structures.[4]

-

Reaction Setup: To a solution of the bromo-substituted benzaldehyde (1.0 eq) and the terminal alkyne (1.5 eq) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base such as triethylamine or diisopropylamine.

-

Reaction Execution: Stir the reaction at room temperature to 50 °C until completion, as monitored by TLC.

-

Work-up and Purification: Remove the solvent under reduced pressure, and purify the residue by column chromatography.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 70-90 | Adapted from[3] |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 80-95 | Adapted from[4] |

Conclusion: A Gateway to Novel Therapeutics

This compound has proven to be a remarkably versatile and powerful starting material for the synthesis of a wide array of bioactive molecules. Its unique combination of functional groups allows for a modular and highly adaptable approach to the construction of complex chemical scaffolds. The palladium-catalyzed cross-coupling reactions, in conjunction with the reactivity of the aldehyde group, provide medicinal chemists with a robust toolkit to explore vast areas of chemical space in the quest for novel therapeutics. The protocols and strategies outlined in this guide serve as a foundation for researchers and drug development professionals to harness the full potential of this valuable building block in their synthetic endeavors.

References

- Chen, J., et al. (2013). Synthesis and antitumor activity of novel quinazolinone derivatives. European Journal of Medicinal Chemistry, 64, 491-502.

- Dubost, E., et al. (2011). Selective ortho-bromination of benzaldoximes. Tetrahedron Letters, 52(41), 5349-5351.

- Hiremath, C. V., & Sundius, T. (2009). Vibrational spectroscopic analysis and ab initio structure calculations on 2-bromo-5-fluorobenzaldehyde. Journal of Molecular Structure: THEOCHEM, 903(1-3), 85-91.

- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

- Wolfe, J. P., et al. (1999). A highly active catalyst for the amination of aryl chlorides. Journal of the American Chemical Society, 121(41), 9550-9561.

- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dibromo-5-fluorobenzaldehyde

Welcome to the technical support center for 2,4-Dibromo-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this versatile synthetic intermediate. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a discolored solid/oil with a broad melting point. What are the likely impurities?

A1: The primary challenges in the purification of this compound stem from two main sources: byproducts of the synthesis and degradation of the product itself.

-

Regioisomeric Impurities: During the bromination of a fluorobenzaldehyde precursor, the bromine atoms can add to other positions on the aromatic ring, leading to a mixture of isomers. These isomers often have very similar physical and chemical properties, making them difficult to separate.[1] Gas chromatography (GC) is a powerful analytical tool for identifying the presence of these isomers.[2]

-

Oxidation Product: The aldehyde functional group is susceptible to air oxidation, which converts it to the corresponding 2,4-Dibromo-5-fluorobenzoic acid.[3] The presence of this acidic impurity can be inferred if a solution of your crude product has a lower than neutral pH.

-

Residual Starting Materials and Reagents: Incomplete reaction or inadequate workup can leave behind starting materials or brominating agents.

Troubleshooting and Purification Guides

Q2: I'm observing multiple spots on my TLC plate that are very close together. How can I improve the separation to effectively monitor my purification?

A2: Achieving good separation of this compound from its isomers on a TLC plate is crucial for successful column chromatography. Here are some strategies:

-

Solvent System Optimization: A standard mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35.[4]

-

Visualization Techniques: Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm).[5] To further enhance visualization, especially for faint spots, you can use a staining agent. A 2,4-dinitrophenylhydrazine (DNPH) stain is particularly effective for aldehydes and ketones, typically producing yellow to orange spots.[3] An iodine chamber is another good option for visualizing aromatic compounds.[3]

Q3: My attempts at recrystallization have resulted in an oil or very poor recovery. What is the recommended recrystallization protocol?

A3: Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on the choice of solvent.[6] For a closely related isomer, 2-bromo-5-fluorobenzaldehyde, recrystallization from chloroform has been reported to yield high-purity crystals.[7][8]

Recommended Single-Solvent Recrystallization Protocol:

-

Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., chloroform, ethanol, isopropanol, hexanes, toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to achieve complete dissolution.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting with a Two-Solvent System:

If a suitable single solvent cannot be found, a two-solvent system can be effective.[9] This typically involves a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble.

-

Dissolve the crude product in a minimal amount of the hot "good" solvent.

-

While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy.

-

Add a drop or two of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

| Solvent System Component | "Good" Solvents (examples) | "Bad" Solvents (examples) |

| Function | Dissolves the compound at high temperature. | Induces crystallization upon cooling. |

| Examples | Chloroform, Dichloromethane, Acetone, Ethyl Acetate | Hexanes, Heptane, Water |

Q4: I am planning to use column chromatography. Are there any specific precautions I should take with this compound?

A4: Yes, while column chromatography is a go-to method for purification, aldehydes can present some challenges.

-

Aldehyde Instability on Silica Gel: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive aldehydes. If you observe streaking on your TLC plate or suspect degradation on the column, consider deactivating the silica gel by preparing your slurry in the mobile phase containing a small amount of triethylamine (e.g., 0.1-1%).

-

Column Packing and Loading: A well-packed column is essential for good separation. Prepare a slurry of silica gel in your initial, low-polarity mobile phase and pour it into the column, allowing it to settle without air bubbles.[10] For loading your sample, dissolve it in a minimal amount of the mobile phase or a slightly more polar solvent and carefully add it to the top of the silica bed.

General Column Chromatography Protocol:

-

TLC Analysis: Determine the optimal solvent system using TLC as described in Q2.

-

Column Preparation: Pack a column with silica gel using a slurry method with your initial, low-polarity eluent.

-

Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column.

-

Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by adding more of the more polar solvent.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

Advanced Purification and Stability

Q5: I suspect my main impurity is the corresponding carboxylic acid. Is there a way to remove it without chromatography?

A5: Yes, an acidic impurity like 2,4-Dibromo-5-fluorobenzoic acid can be removed with a simple acid-base extraction.

-

Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble sodium salt that will move to the aqueous layer.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

Q6: I'm struggling to separate regioisomers even with column chromatography. Are there any alternative chemical purification methods?

A6: For challenging separations of aldehydes from non-aldehyde impurities, the formation of a bisulfite adduct is a classic and effective technique.[11]

-

Dissolve the impure aldehyde in a minimal amount of ethanol or methanol.

-

Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) and stir.[1]

-

The aldehyde will react to form a solid bisulfite adduct, which can be filtered off.

-

The non-aldehyde impurities will remain in the filtrate.

-

To regenerate the pure aldehyde, the solid adduct is dissolved in a basic solution (e.g., sodium bicarbonate or dilute sodium hydroxide).[1]

Q7: How can I prevent my purified this compound from degrading during storage?

A7: The primary degradation pathway is oxidation of the aldehyde. To ensure long-term stability:

-

Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[12][13]

-

Low Temperature and Darkness: Store the container in a cool, dark place. A refrigerator is ideal.

-

Use of Stabilizers: For long-term storage or if the compound is to be used in a solution, the addition of a radical inhibitor like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-500 ppm) can be effective in preventing oxidation.[14]

Visualizing Workflows

To aid in your decision-making process, the following diagrams illustrate the recommended purification workflows.

Caption: Decision workflow for the purification of this compound.

Caption: Step-by-step workflow for column chromatography purification.

References

-

Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. [Link]

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

-

Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

SIELC Technologies. (n.d.). Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column. [Link]

- Sandler, S. R. (1983). Stabilization of aldehydes.

- A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. (2019).

-

Pace, J. L., & Miller, B. L. (2018). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 22(8), 1032-1036. [Link]

-

Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. [Link]

-

University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Organic Chemistry Explained. (2022, September 29). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. [Video]. YouTube. [Link]

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 8), o1246. [Link]

-

EPFL. (n.d.). TLC Visualization Reagents. [Link]

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

-

Stamicarbon B.V. (1983). Method for the purification of benzaldehyde. European Patent No. EP 0016487 B1. [Link]

-

Cosmosil. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. [Link]

-

Sciencemadness.org. (2015, May 25). Purification of benzaldehyde?[Link]

-

Pace, J. L., & Miller, B. L. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57324. [Link]

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

-

Organic Chemistry at CU Boulder. (n.d.). TLC stains. [Link]

-

Harvey, D. (n.d.). Chapter 12 - Chromedia. [Link]

-

University of California, Davis. (n.d.). Recrystallization. [Link]

- Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016).

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

-

G, S. P., & N, K. M. (2014). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods, 6(14), 5143-5149. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mt.com [mt.com]

- 7. youtube.com [youtube.com]

- 8. 2-Bromo-5-fluorobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]

Technical Support Center: Scale-Up Synthesis of 2,4-Dibromo-5-fluorobenzaldehyde

Welcome to the technical support center for the scale-up synthesis of 2,4-Dibromo-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger production. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a robust and reproducible process.

I. Troubleshooting Guide: From Grams to Kilograms

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Q1: My yield of this compound has significantly dropped upon scaling up the bromination of 4-fluoro-3-bromobenzaldehyde. What are the likely causes and how can I mitigate this?

A1: A drop in yield during scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer.

-

Inadequate Mixing: In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" where the temperature exceeds the optimal range, promoting side reactions. It can also result in poor distribution of the brominating agent, leading to incomplete reaction or the formation of over-brominated byproducts.

-

Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized for the vessel geometry and reaction mass. Consider using baffles to improve mixing efficiency.

-

-

Poor Temperature Control: The bromination of activated aromatic rings is an exothermic reaction. What might be easily controlled in a small flask with an ice bath can become a significant challenge in a large reactor. Poor heat dissipation can lead to a runaway reaction, significantly increasing the formation of impurities and reducing the yield of the desired product.

-

Solution: Implement a robust cooling system for your reactor. A jacketed reactor with a circulating coolant is essential. For highly exothermic reactions, consider a semi-batch process where the brominating agent is added portion-wise or via a syringe pump to control the rate of heat generation.

-

-

Formation of Impurities: At elevated temperatures, the aldehyde group can be susceptible to oxidation, forming the corresponding benzoic acid. Additionally, improper control of stoichiometry and reaction time can lead to the formation of regioisomers or tri-brominated species.

-

Solution: Maintain strict temperature control, ideally between 0-10°C, during the addition of the brominating agent. Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material, but avoid a large excess which can lead to over-bromination. Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal reaction time.

-

Q2: I am observing a significant amount of the undesired 2,6-dibromo isomer in my final product. How can I improve the regioselectivity of the bromination?

A2: Achieving high regioselectivity in electrophilic aromatic substitution is crucial. The directing effects of the substituents on the ring play a key role. In the case of 4-fluoro-3-bromobenzaldehyde, the fluorine is an ortho-, para-director, and the bromine is also an ortho-, para-director, while the aldehyde is a meta-director.

-

Influence of the Lewis Acid: The choice and amount of Lewis acid catalyst can significantly impact the regioselectivity. Strong Lewis acids like AlCl₃ can sometimes lead to isomerization or the formation of undesired products.[1]

-

Solution: Consider using a milder Lewis acid such as zinc bromide (ZnBr₂) or iron(III) bromide (FeBr₃).[1] These can offer a better balance between reactivity and selectivity. It is also crucial to use the catalyst in stoichiometric amounts relative to the substrate to avoid side reactions.

-

-

Reaction Temperature: As mentioned previously, temperature plays a critical role. Higher temperatures can overcome the activation energy barrier for the formation of the less favored isomer.

-

Solution: Maintain a low reaction temperature throughout the addition of the brominating agent and for the duration of the reaction.

-

Q3: During the work-up of my large-scale reaction, I'm having trouble with emulsion formation when quenching the reaction mixture. How can I resolve this?

A3: Emulsion formation is a frequent challenge during the aqueous work-up of large-scale organic reactions, especially when dealing with acidic reaction mixtures and organic solvents.

-

Quenching Procedure: The way you quench the reaction can significantly influence emulsion formation. Adding the reaction mixture to water too quickly or with insufficient stirring can create a stable emulsion.

-

Solution: Quench the reaction by slowly adding the reaction mixture to a well-stirred, cold aqueous solution (e.g., a solution of sodium bisulfite to neutralize any excess bromine). Alternatively, you can add the quenching solution to the reaction mixture, but this should be done cautiously, especially if the reaction is highly exothermic.

-

-

Solvent Choice: The choice of extraction solvent can also play a role.

-

Solution: If you are using a solvent like dichloromethane, which has a density close to water, switching to a less dense solvent like ethyl acetate or methyl tert-butyl ether (MTBE) might help.

-

-

Breaking the Emulsion: If an emulsion does form, there are several techniques to break it:

-

Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, helping to break the emulsion.

-

Filtration: Filtering the emulsion through a pad of Celite® or another filter aid can sometimes help to break it up.

-

Changing the pH: Adjusting the pH of the aqueous layer can also destabilize the emulsion.

-

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and what are the key considerations for scale-up?

A1: The two most common synthetic strategies are:

-

Direct Bromination of a Fluorobenzaldehyde Precursor: This typically involves the bromination of a suitable fluorobenzaldehyde, such as 4-fluorobenzaldehyde or 3-fluoro-4-bromobenzaldehyde.

-

Scale-up Considerations: The main challenges are controlling the exothermicity of the reaction, ensuring efficient mixing to prevent localized overheating and side reactions, and achieving high regioselectivity to obtain the desired 2,4-dibromo isomer. The choice of brominating agent (e.g., bromine, N-bromosuccinimide) and Lewis acid catalyst is critical.[1]

-

-

Formylation of a Dibromofluorobenzene Precursor: This route involves introducing the aldehyde group onto a pre-existing 1,3-dibromo-4-fluorobenzene ring, often via a Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

-

Scale-up Considerations: The Vilsmeier-Haack reaction is known to have thermal hazards, and the Vilsmeier reagent itself can be unstable.[2][3] Careful temperature control and understanding the thermal stability of the reaction mixture are paramount. Reactions involving organolithium reagents require strictly anhydrous conditions and are often performed at very low temperatures, which can be challenging to maintain on a large scale.

-

Q2: What are the critical safety precautions for the large-scale synthesis of this compound?

A2: Safety is the top priority in any chemical synthesis, especially during scale-up.

-

Reagent Handling:

-

Bromine: Is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield. For large quantities, consider using a closed-system transfer method.

-

Lewis Acids (e.g., AlCl₃): Are water-reactive and can release HCl gas upon contact with moisture. They should be handled in a dry environment.

-

Organolithium Reagents (if used): Are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

-

-

Reaction Hazards:

-

Exothermic Reactions: As discussed, both bromination and formylation reactions can be highly exothermic. A thorough understanding of the reaction thermodynamics and kinetics is essential for safe scale-up. Consider performing a reaction calorimetry study to assess the thermal risks.[4]

-

Gas Evolution: Some reactions may evolve gases (e.g., HBr during bromination). The reactor must be equipped with a proper venting system to handle any pressure buildup.

-

-

Work-up and Waste Disposal:

-

Quenching: The quenching of reactive reagents must be done carefully and in a controlled manner to avoid uncontrolled exotherms or gas evolution.

-

Waste: Halogenated organic waste and acidic aqueous waste must be segregated and disposed of according to institutional and local regulations.

-

Q3: How can I effectively purify this compound on a large scale?

A3: The purification strategy will depend on the impurity profile of your crude product.

-

Distillation: If the main impurities are volatile, vacuum distillation can be an effective purification method. The boiling point of the product will need to be determined, and the distillation should be performed under reduced pressure to avoid thermal decomposition.[5]

-

Crystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity on a large scale.

-

Column Chromatography: While commonly used in the lab, column chromatography is often not practical or cost-effective for large-scale purification in an industrial setting. It is typically reserved for high-value products or when other methods fail.

III. Experimental Protocols & Data

Protocol 1: Scale-Up Bromination of 4-Fluoro-3-bromobenzaldehyde

Step 1: Reactor Setup A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with 4-fluoro-3-bromobenzaldehyde (5.0 kg, 24.6 mol) and dichloromethane (25 L).

Step 2: Cooling The mixture is cooled to 0-5°C with constant stirring.

Step 3: Catalyst Addition Anhydrous zinc bromide (1.1 kg, 4.9 mol) is added to the reactor in portions, ensuring the temperature remains below 10°C.[1]

Step 4: Bromine Addition A solution of bromine (1.3 L, 25.8 mol) in dichloromethane (5 L) is added dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature at 0-5°C.

Step 5: Reaction Monitoring The reaction is stirred at 0-5°C for an additional 1-2 hours after the bromine addition is complete. The reaction progress is monitored by HPLC until the starting material is consumed.

Step 6: Quenching The reaction mixture is slowly transferred to a separate vessel containing a cold (0-5°C) aqueous solution of sodium bisulfite (10% w/v, 20 L) with vigorous stirring.

Step 7: Work-up The layers are separated. The organic layer is washed with water (2 x 10 L) and brine (10 L), dried over anhydrous sodium sulfate, and filtered.

Step 8: Purification The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by vacuum distillation to afford this compound.

| Parameter | Bench-Scale (50g) | Pilot-Scale (5.0 kg) |

| Yield | 85% | 78% |

| Purity (by HPLC) | >98% | >97% |

| Key Impurity | 2,6-dibromo isomer (<1%) | 2,6-dibromo isomer (~2%) |

Diagrams

Caption: Workflow for the scale-up bromination synthesis.

Caption: Decision tree for troubleshooting low yield issues.

IV. References

-

CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents. Available at:

-

WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents. Available at:

-

2-Bromo-5-fluorobenzaldehyde - PMC - NIH. Available at: [Link]

-

(PDF) 2-Bromo-5-fluorobenzaldehyde - ResearchGate. Available at: [Link]

-

Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - ResearchGate. Available at: [Link]

-

Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]

-

How can I do dibromination on 2-fluorobenzaldehyde? - ResearchGate. Available at: [Link]

-

Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: [Link]

-

US4845304A - Process for producing fluorobenzaldehydes - Google Patents. Available at:

-

Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Available at: [Link]

-

Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

US5457239A - Process for formylation of aromatic compounds - Google Patents. Available at:

-

ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde - ResearchGate. Available at: [Link]

-

Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. Available at: [Link]

-

CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide - Google Patents. Available at:

-

Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ - SunanKalijaga.org. Available at: [Link]

-

How can I improve the Vilsmeier-Haack reaction? - ResearchGate. Available at: [Link]

-

CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents. Available at:

-

Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination - YouTube. Available at: [Link]

Sources

- 1. WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. mt.com [mt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

Technical Support Center: Purification of Crude 2,4-Dibromo-5-fluorobenzaldehyde

Welcome to the technical support guide for the purification of 2,4-Dibromo-5-fluorobenzaldehyde (DBFA). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. The purity of DBFA is paramount for its successful use as a building block in the synthesis of pharmaceuticals and other advanced materials, making robust purification an essential step.

While specific literature on the purification of the 2,4-dibromo isomer is limited, the principles outlined here are derived from extensive experience with structurally related halogenated aromatic aldehydes and established chemical methodologies.

Understanding the Challenge: The Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of this compound, typically via electrophilic bromination of a monobromo-fluorobenzaldehyde precursor, can generate a variety of byproducts.

Common Impurities Include:

-

Unreacted Starting Materials: Such as 2-bromo-5-fluorobenzaldehyde or 4-bromo-3-fluorobenzaldehyde.

-

Regioisomers: Other dibromo-fluorobenzaldehyde isomers formed due to competitive directing effects of the substituents.

-

Over-brominated Products: Such as tribromo-fluorobenzaldehyde, if reaction conditions are too harsh.

-

Oxidation Product: 2,4-Dibromo-5-fluorobenzoic acid, a very common impurity in aldehyde chemistry.

-

Residual Reagents: Traces of Lewis acid catalysts (e.g., AlCl₃, FeCl₃) and elemental bromine[1].

The following table summarizes the key compounds you may encounter.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Probable Polarity (vs. DBFA) |

| This compound (Target) | C₇H₃Br₂FO | 281.91 | - |

| 2-Bromo-5-fluorobenzaldehyde (Precursor) | C₇H₄BrFO | 203.01 | Lower |

| 2,4-Dibromo-5-fluorobenzoic acid (Oxidation) | C₇H₃Br₂FO₂ | 297.91 | Higher (polar) |

Troubleshooting Guide

This section addresses common issues encountered during the purification of DBFA in a practical, question-and-answer format.

Q1: My crude product is a dark, oily, or low-melting solid. How should I proceed?

A1: This is a classic sign of significant impurities depressing the melting point and retaining color. Do not proceed directly to recrystallization. The high impurity load will likely cause the product to "oil out" or result in poor recovery.

Causality: The presence of various isomers, residual solvents, and acidic byproducts disrupts the crystal lattice formation of the target molecule. Dark colors often stem from residual bromine or polymeric materials.

Recommended Workflow:

-

Aqueous Workup: Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Bromine Removal: Wash the organic solution with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the organic layer is no longer brown/orange. This reduces residual Br₂ to colorless bromide (Br⁻) ions[2].

-

Acid Removal: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[3]. This deprotonates the acidic 2,4-Dibromo-5-fluorobenzoic acid impurity into its highly water-soluble sodium salt, which is extracted into the aqueous layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

At this point, you will have a cleaner, solid material that is more amenable to final purification by recrystallization or chromatography.

Q2: My NMR analysis shows multiple aldehyde signals and a complex aromatic region. What does this indicate?

A2: This is a strong indication that your product contains a mixture of regioisomers. The electronic environment of the aldehyde proton and the aromatic protons is unique for each isomer, leading to distinct signals in the NMR spectrum.

Causality: The fluorine and bromine substituents on the starting material have different directing effects for the second bromination, leading to the formation of multiple isomers that are structurally very similar.

Solution: Isomers are often impossible to separate by simple recrystallization due to their similar solubilities and crystal packing. Flash column chromatography is the required method.

-

Stationary Phase: Standard silica gel (SiO₂) is usually sufficient.

-

Mobile Phase (Eluent): A non-polar/polar solvent system is ideal. A gradient elution starting with 100% Hexane and slowly increasing the proportion of Ethyl Acetate (e.g., from 0% to 10%) is highly effective. The less polar isomers and starting materials will elute before the more polar target compound.

-

Monitoring: Use Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent to identify the fractions containing your pure product.

Q3: During column chromatography, I'm seeing streaking on my TLC plates and getting poor recovery. What's happening?

A3: This suggests your compound may be degrading on the column. Aldehydes can be sensitive to the slightly acidic nature of standard silica gel.

Causality: The silica surface can catalyze side reactions like acetal formation (if using an alcohol in the eluent) or other decomposition pathways. Streaking on TLC is a common symptom of this instability or of an overloaded sample.

Solutions:

-

Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, significantly improving the stability of the aldehyde.

-

Switch the Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina. Note that you may need to re-optimize your eluent system.

-

Work Quickly: Do not let the purified compound sit in solution for extended periods. Combine and evaporate pure fractions promptly after the column is complete.

Purification Workflow Diagram

The following diagram outlines the logical decision-making process for purifying crude DBFA.

Caption: Decision workflow for DBFA purification.

Frequently Asked Questions (FAQs)

-

Q: What is the best general-purpose method for purifying DBFA?

-

A: For moderate to high initial purity (>85%), recrystallization is the most efficient and scalable method. For complex mixtures containing isomers, flash column chromatography is essential.

-

-

Q: What solvents are recommended for recrystallizing DBFA?

-

A: A solvent screening is always the best practice. Based on structurally similar compounds, good starting points include single solvents like isopropanol or ethanol, or a two-solvent system like hexane/ethyl acetate or toluene/hexane[4]. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

-

-

Q: How should I store the purified this compound?

-

A: Aromatic aldehydes are susceptible to air oxidation. For long-term stability, store the high-purity solid in a sealed vial under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8 °C) and protected from light.

-

-

Q: Can I use vacuum distillation?

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Crude DBFA

This protocol is designed to remove acidic impurities and residual bromine after the synthesis.

-

Dissolution: Dissolve the entire crude product in 5-10 volumes of dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Bromine Quench: Transfer the solution to a separatory funnel and add an equal volume of 10% aqueous sodium thiosulfate. Shake vigorously for 1 minute. The color of the organic layer should lighten. Drain the aqueous layer. Repeat if necessary until the organic layer is pale yellow.

-

Acid Removal: Add an equal volume of saturated aqueous sodium bicarbonate. Shake for 1-2 minutes, venting frequently to release any CO₂ gas that evolves. Drain the aqueous layer.

-

Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

-

Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.

-

Concentration: Filter the solution to remove the drying agent and concentrate the filtrate on a rotary evaporator to yield the pre-purified solid.

Protocol 2: Flash Column Chromatography

This protocol is for separating DBFA from isomers and other non-polar impurities.

-

Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with 100% hexane. The amount of silica should be 50-100 times the weight of your crude sample.

-

Sample Loading: Dissolve your pre-purified crude DBFA in a minimal amount of DCM (~1-2 mL). Add a small amount of silica gel (2-3 times the sample weight) to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Elution:

-

Begin eluting with 100% hexane, collecting fractions. This will remove highly non-polar impurities.

-

Gradually increase the eluent polarity by adding ethyl acetate. A typical gradient might be:

-

100% Hexane (2 column volumes)

-

2% EtOAc in Hexane (4 column volumes)

-

5% EtOAc in Hexane (4-6 column volumes)

-

10% EtOAc in Hexane (until all product has eluted)

-

-

-

Monitoring: Spot each fraction on a TLC plate (e.g., 4:1 Hexane:EtOAc eluent) and visualize under a UV lamp (254 nm). Combine the fractions that contain only the pure product (single spot).

-

Isolation: Concentrate the combined pure fractions on a rotary evaporator to obtain pure DBFA as a solid.

Troubleshooting Logic Diagram

Sources